molecular formula C18H21N7O3 B2847196 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1058237-11-8

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2847196
CAS No.: 1058237-11-8
M. Wt: 383.412
InChI Key: IOHVBNYYHZBRDZ-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Patil et al. (2021) involved the synthesis of two series of new piperazine derivatives, including compounds related to the chemical structure , in a single-step reaction. These compounds were characterized using NMR, IR, and mass spectrometry techniques, and one of the compounds was further analyzed using X-ray crystallography. Molecular docking studies suggested promising applications in developing more potent antimicrobials. The antimicrobial activity of these compounds was evaluated against five bacterial and two fungal strains, indicating the potential of these derivatives in antimicrobial therapy (Patil et al., 2021).

Antimicrobial Activities

In another research, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, exploring their antimicrobial activities. Some of these compounds displayed good or moderate activities against test microorganisms, highlighting the utility of such derivatives in addressing microbial resistance (Bektaş et al., 2010).

Anti-Diabetic Drug Development

Bindu et al. (2019) focused on synthesizing a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This study exemplifies the chemical compound's relevance in developing new therapeutic agents for diabetes management, demonstrating significant antioxidant and insulinotropic activity (Bindu et al., 2019).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-27-14-9-13(10-15(11-14)28-2)20-18(26)24-7-5-23(6-8-24)17-4-3-16-21-19-12-25(16)22-17/h3-4,9-12H,5-8H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHVBNYYHZBRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.